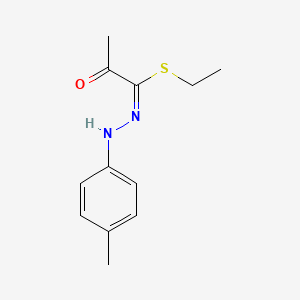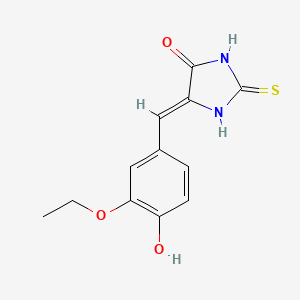
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone
説明
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone, also known as DIMEB, is a small molecule organic compound with a molecular formula of C20H21NO. It is a yellow crystalline solid and is commonly used in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone is not fully understood, but it is thought to involve the inhibition of DNA and RNA synthesis. This compound has been shown to bind to DNA and RNA through intercalation, which disrupts the normal structure of the nucleic acid. This disruption can lead to the activation of cellular pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in DNA and RNA synthesis. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
One advantage of using 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for research involving 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone. One area of interest is its potential use as an antiviral and antibacterial agent. Additionally, researchers may investigate the use of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Further studies may also be conducted to better understand the mechanism of action of this compound and to identify potential targets for drug development.
科学的研究の応用
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone has been widely used in scientific research due to its ability to bind to DNA and RNA. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been used as a fluorescent probe for the detection of DNA and RNA in biological samples. Additionally, it has been investigated for its potential use as an antiviral and antibacterial agent.
特性
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-19(2)13-15-10-6-7-11-16(15)17(20-19)12-18(21)14-8-4-3-5-9-14/h3-12,20H,13H2,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLRJWQHBBIIPU-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)C3=CC=CC=C3)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)C3=CC=CC=C3)/N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




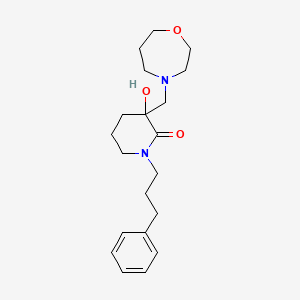
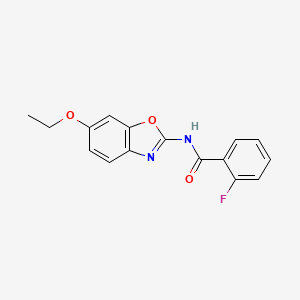
![3-bromo-N-{4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849464.png)
![3-bromo-N-{4-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849469.png)
![3-[(4-hydroxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B3849473.png)
![2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B3849480.png)
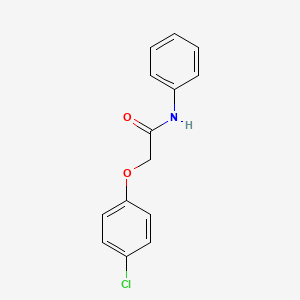
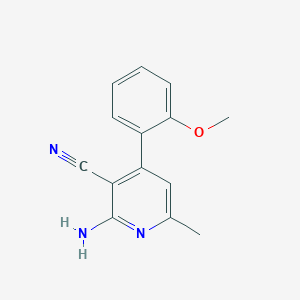
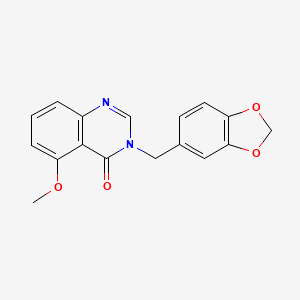
![N-[(4-nitrophenyl)sulfonyl]alanine](/img/structure/B3849515.png)
![4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3849528.png)
